8-methoxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one
Description
8-Methoxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is a synthetic derivative of the 6H-benzo[c]chromen-6-one scaffold, a structural motif prevalent in bioactive natural products such as urolithins and coumarins. This compound features a methoxy group at position 8 of the benzo[c]chromen-6-one core and a 2-(3-methoxyphenyl)-2-oxoethoxy substituent at position 2.
Synthesis: The synthesis of analogous 8-methoxy-6H-benzo[c]chromen-6-one derivatives typically involves nucleophilic substitution reactions. For example, 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one intermediates are reacted with alkyl/aryl halides or silyl-protected reagents under basic conditions (e.g., K₂CO₃ in DMF) to install substituents at position 3 . The target compound’s 2-(3-methoxyphenyl)-2-oxoethoxy group may be introduced via coupling with a brominated acetylphenol precursor, followed by deprotection if necessary .
Properties
IUPAC Name |
8-methoxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]benzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O6/c1-26-15-5-3-4-14(10-15)21(24)13-28-17-7-9-19-18-8-6-16(27-2)11-20(18)23(25)29-22(19)12-17/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFYJJPEBRXWCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC(=O)C4=CC(=CC=C4)OC)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401150527 | |
| Record name | 8-Methoxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-6H-dibenzo[b,d]pyran-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401150527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433244-13-4 | |
| Record name | 8-Methoxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-6H-dibenzo[b,d]pyran-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433244-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methoxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-6H-dibenzo[b,d]pyran-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401150527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 8-methoxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one involves several steps, typically starting with the preparation of the chromenone core structure. The synthetic route often includes the following steps:
Formation of the Chromenone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromenone ring.
Methoxylation: Introduction of methoxy groups at specific positions on the chromenone ring using methanol and a suitable catalyst.
Esterification: The final step involves the esterification of the chromenone derivative with 3-methoxyphenyl acetic acid under reflux conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
8-methoxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as amines or thiols replace the methoxy groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-methoxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: This compound exhibits potential antioxidant and anti-inflammatory properties, making it a subject of interest in biological studies.
Medicine: Research has shown that chromenone derivatives, including this compound, have potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-methoxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. This compound is known to inhibit enzymes such as Taq polymerase and telomerase, trigger caspase activation, and down-regulate ERK2 protein. These actions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The molecular targets include DNA, proteins involved in cell signaling pathways, and enzymes critical for cell survival and proliferation.
Comparison with Similar Compounds
Structural Features :
- Core : The planar benzo[c]chromen-6-one system enables π-π stacking interactions with biological targets.
- Substituents: The 8-methoxy group enhances solubility and modulates electronic properties.
Comparison with Similar Compounds
The biological and physicochemical properties of 8-methoxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one can be contextualized against structurally related derivatives. Key comparison criteria include substituent effects, enzymatic inhibitory activity, and synthetic accessibility.
Substituent Effects on Physicochemical Properties
Key Observations :
- Alkyl Chains : Linear alkoxy groups (e.g., pentyloxy) improve solubility but reduce melting points compared to rigid aromatic substituents .
- Heterocycles : Pyrimidin-2-yloxy derivatives exhibit higher melting points (>210°C) due to increased crystallinity from hydrogen-bonding interactions .
- Aromatic/Ketone Substituents : The target compound’s 3-methoxyphenyl ketone group likely enhances binding affinity to enzymes like phosphodiesterase 2 (PDE2) or cholinesterases by mimicking natural ligand motifs .
PDE2 Inhibitory Activity
PDE2 inhibition is critical for treating neurodegenerative diseases. Alkoxylated derivatives show promising activity:
Key Observations :
Biological Activity
8-Methoxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is a synthetic compound belonging to the class of benzochromenes. This compound has garnered attention due to its potential biological activities, including antioxidant, antibacterial, and anticancer properties. This article compiles various research findings regarding the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The structural formula of 8-methoxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one can be represented as follows:
This compound features a methoxy group, which is known to enhance lipophilicity and biological activity due to its electron-donating properties.
Antioxidant Activity
Research indicates that compounds with methoxy groups exhibit significant antioxidant activity. The presence of these groups in 8-methoxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is hypothesized to stabilize free radicals, thus reducing oxidative stress in cells. A study demonstrated that similar compounds showed improved antioxidant capacity compared to standard antioxidants like butylated hydroxytoluene (BHT) .
Antibacterial Activity
The antibacterial properties of this compound were evaluated against various bacterial strains. Preliminary results suggest that it exhibits notable activity against Gram-positive bacteria, particularly Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of approximately 8 μM . This activity is attributed to the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways.
Anticancer Activity
The anticancer potential of 8-methoxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one has been assessed in vitro against several cancer cell lines. Notably, it demonstrated selective cytotoxicity against the MCF-7 breast cancer cell line, with an IC50 value in the low micromolar range (approximately 4.5 μM). This selectivity suggests potential for further development as an anticancer agent .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Measurement Method | Result (IC50/MIC) |
|---|---|---|---|
| Antioxidant | Various | DPPH Assay | Significant vs. BHT |
| Antibacterial | E. faecalis | MIC Test | 8 μM |
| Anticancer | MCF-7 | MTT Assay | 4.5 μM |
Case Studies
- Antioxidant Efficacy : In a study assessing the antioxidant properties of various methoxy-substituted compounds, 8-methoxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one exhibited superior radical scavenging activity compared to traditional antioxidants, suggesting its potential application in preventing oxidative damage in cells .
- Antibacterial Testing : A comparative analysis of several benzochromene derivatives indicated that those containing methoxy groups showed enhanced antibacterial properties. The tested compound was effective against multiple strains, highlighting its importance as a lead compound for developing new antibacterial agents .
- Cancer Cell Line Studies : In vitro studies on the MCF-7 cell line revealed that treatment with this compound led to significant reductions in cell viability, indicating its potential as an effective therapeutic agent for breast cancer treatment .
Q & A
Q. What are the standard synthetic protocols for preparing 8-methoxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one, and what challenges arise during its purification?
The synthesis typically involves multi-step reactions starting with a benzo[c]chromen-6-one core. Key steps include:
- Condensation reactions to introduce the methoxybenzyl group (e.g., coupling 3-methoxyphenylacetic acid derivatives with the chromenone backbone) .
- Protection-deprotection strategies for hydroxyl and ketone functionalities to prevent side reactions . Purification challenges include isolating the product from regioisomers and unreacted intermediates. High-performance liquid chromatography (HPLC) with reverse-phase C18 columns and gradient elution (e.g., acetonitrile/water) is recommended for resolving closely related compounds .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy groups at C-8 and C-3') and aromatic proton coupling .
- X-ray crystallography : Resolves absolute configuration and validates the oxoethoxy sidechain geometry, as seen in related benzo[c]chromenones .
- High-resolution mass spectrometry (HRMS) : Ensures molecular formula accuracy (C₂₃H₁₈O₇, exact mass 418.1056) .
Q. What preliminary biological activities have been reported for structurally analogous benzo[c]chromen-6-one derivatives?
Analogous compounds exhibit:
- Anticancer activity : Inhibition of topoisomerase I/II and induction of apoptosis in leukemia cell lines (IC₅₀ values: 5–20 μM) .
- Antioxidant effects : Scavenging of ROS in vitro (e.g., DPPH assay, EC₅₀ ~ 50 μM) .
- Anti-inflammatory properties : Suppression of COX-2 and TNF-α in macrophage models . Note: Direct data for this compound is limited; bioassays should be prioritized .
Advanced Research Questions
Q. How can researchers optimize reaction yields for introducing the 2-(3-methoxyphenyl)-2-oxoethoxy sidechain?
- Catalyst screening : Use Pd(PPh₃)₄ or CuI for Ullmann-type couplings, which improve aryl ether bond formation .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require strict temperature control (60–80°C) to avoid decomposition .
- Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps (e.g., oxyalkylation vs. cyclization) .
Q. What strategies address contradictions in reported bioactivity data for benzo[c]chromenone derivatives?
Discrepancies often arise from:
- Cell line variability : Test across multiple lines (e.g., MCF-7, HeLa, A549) to assess tissue-specific effects .
- Redox interference : Use ROS-specific probes (e.g., H2DCFDA) to distinguish antioxidant activity from assay artifacts .
- Metabolic stability : Perform hepatic microsome assays to evaluate if rapid metabolism explains inconsistent in vivo/in vitro results .
Q. How can computational modeling predict the compound’s interaction with biological targets like kinases or DNA?
- Molecular docking : Use AutoDock Vina with crystal structures of topoisomerase I (PDB: 1T8I) to identify binding poses favoring intercalation or catalytic inhibition .
- QSAR models : Correlate substituent electronegativity (e.g., methoxy vs. hydroxy groups) with cytotoxic potency using datasets from ChEMBL .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize targets for experimental validation .
Q. What analytical methods resolve structural ambiguities in derivatives with regioisomeric impurities?
- 2D NMR (HSQC, HMBC) : Differentiates C-3 vs. C-4 substitution by cross-peak correlations to adjacent protons .
- X-ray powder diffraction (XRPD) : Detects crystalline impurities >5% and confirms polymorphic purity .
- LC-MS/MS : Quantifies trace isomers using selective reaction monitoring (SRM) transitions specific to each regioisomer .
Methodological Guidelines
- Synthesis : Follow protocols in using chalcone intermediates and ethyl acetoacetate for cyclization.
- Bioactivity Testing : Include positive controls (e.g., doxorubicin for cytotoxicity, ascorbic acid for antioxidant assays) .
- Data Validation : Replicate key findings in ≥3 independent experiments and report mean ± SEM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
